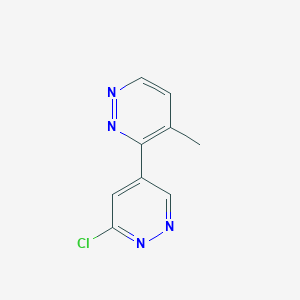
6'-Chloro-4-methyl-3,4'-bipyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Chloro-4-methyl-3,4’-bipyridazine is a heterocyclic compound that belongs to the bipyridazine family. This compound is characterized by the presence of two pyridazine rings connected by a single bond, with a chlorine atom at the 6’ position and a methyl group at the 4 position. The unique structure of 6’-Chloro-4-methyl-3,4’-bipyridazine makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Chloro-4-methyl-3,4’-bipyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-nitropyridine with methylhydrazine, followed by cyclization to form the bipyridazine core. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts.
Industrial Production Methods: Industrial production of 6’-Chloro-4-methyl-3,4’-bipyridazine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: 6’-Chloro-4-methyl-3,4’-bipyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of 4-methyl-3,4’-bipyridazine.
Substitution: Formation of 6’-amino-4-methyl-3,4’-bipyridazine or other substituted derivatives.
科学的研究の応用
6’-Chloro-4-methyl-3,4’-bipyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
The mechanism of action of 6’-Chloro-4-methyl-3,4’-bipyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
類似化合物との比較
6’-Chloro-4-methyl-3,4’-bipyridazine can be compared with other bipyridazine derivatives such as:
4,4’-Bipyridazine: Lacks the chlorine and methyl substituents, making it less reactive in certain chemical reactions.
6,6’-Dichloro-4,4’-bipyridazine: Contains two chlorine atoms, which may enhance its reactivity and biological activity.
4-Methyl-3,3’-bipyridazine: Similar structure but lacks the chlorine atom, affecting its chemical and biological properties.
The uniqueness of 6’-Chloro-4-methyl-3,4’-bipyridazine lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
特性
分子式 |
C9H7ClN4 |
|---|---|
分子量 |
206.63 g/mol |
IUPAC名 |
3-chloro-5-(4-methylpyridazin-3-yl)pyridazine |
InChI |
InChI=1S/C9H7ClN4/c1-6-2-3-11-14-9(6)7-4-8(10)13-12-5-7/h2-5H,1H3 |
InChIキー |
JVHRAMPKYQWWGK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NC=C1)C2=CC(=NN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



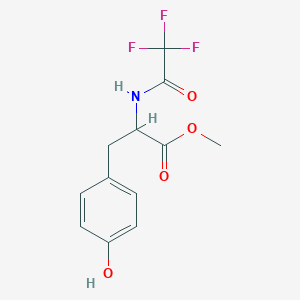

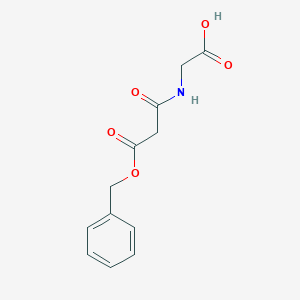
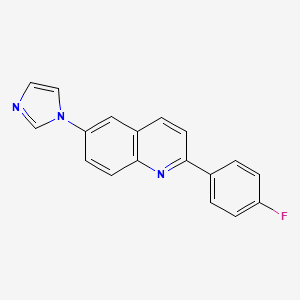
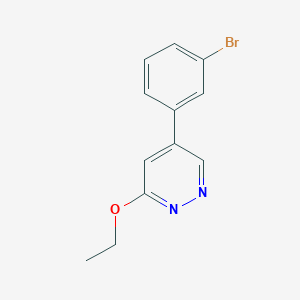
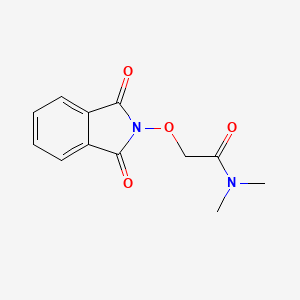
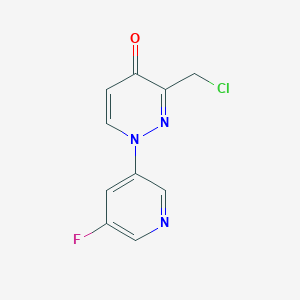
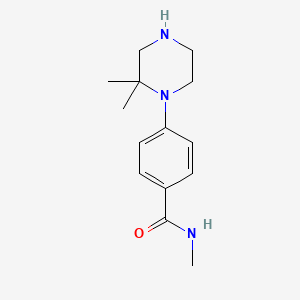
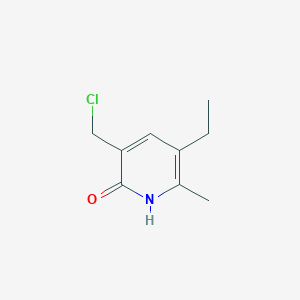
![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
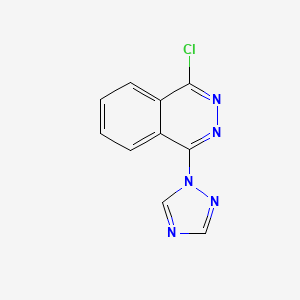
![N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13877509.png)

